molecular formula C20H32O B036349 ent-Kaur-16-en-19-ol CAS No. 2300-11-0

ent-Kaur-16-en-19-ol

Cat. No. B036349
CAS RN: 2300-11-0
M. Wt: 288.5 g/mol
InChI Key: TUJQVRFWMWRMIO-XRNRSJMDSA-N
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Description

“ent-Kaur-16-en-19-ol” is a natural diterpene isolated from the plant species of the genus Croton. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It plays a crucial role in the biosynthesis of gibberellins, which are important plant growth regulators .


Synthesis Analysis

The synthesis of highly functionalized tetracyclic diterpenoids from natural ent-kaur-16-en-19-oic acid has been achieved under modified Prévost–Woodward reaction conditions . The reaction follows an unusual pathway which leads mainly to bromination or rearrangement products . The biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .


Molecular Structure Analysis

The molecular structure of “ent-Kaur-16-en-19-ol” is C20H32O . The InChIKey is TUJQVRFWMWRMIO-LHYCJURKSA-N . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation proceeds with stereospecific loss of the C-19 hydrogen atom .


Chemical Reactions Analysis

The enzyme ent-kaurene oxidase catalyzes three successive oxidations of the 4-methyl group of ent-kaurene giving kaurenoic acid, a key step in gibberellins (GAs) biosynthesis . The oxidation of ent-kaur-16-en-19-ol by a microsomal enzyme preparation from M. macrocarpus seeds proceeds with stereospecific loss of the C-19 hydrogen atom .


Physical And Chemical Properties Analysis

The exact mass of “ent-Kaur-16-en-19-ol” is 288.245315 and the formula is C20H32O . It has a molar refractivity of 87.39 and a logP of 5.23 .

Scientific Research Applications

Cytotoxic and Apoptosis-Inducing Effects

ent-Kaur-16-en-19-ol and its derivatives have been studied for their potential in cancer treatment. Ruiz et al. (2008) found that ent-15-oxo-kaur-16-en-19-oic acid, a derivative, exhibits a proapoptotic effect on human prostate carcinoma cells, suggesting its potential as a chemopreventive agent (Ruiz et al., 2008).

Biotransformation Studies

Research by Taveepanich et al. (2010) explored the biotransformation of ent-kaur-16-en-19-oic acid using fungi, resulting in novel metabolites with potential medicinal properties (Taveepanich et al., 2010).

Inhibition of Na+,K+-ATPase Activity

A study by Ngamrojnavanich et al. (2003) identified ent-kaur-16-en-19-oic acid as an inhibitor of Na+,K+-ATPase, an enzyme crucial in cellular function. This suggests potential pharmacological applications of ent-Kaur-16-en-19-ol derivatives (Ngamrojnavanich et al., 2003).

Viral and Malaria Inhibition

Langat et al. (2012) found that ent-kauren-19-oic acid derivatives exhibit weak activity against the Plasmodium falciparum strain, indicating potential antimalarial properties (Langat et al., 2012).

Anti-Platelet Aggregation Activity

A study by Yang et al. (2002) revealed that certain ent-kaurane diterpenoids, including ent-kaur-16-en-19-oic acid, show significant inhibitory effects on rabbit platelet aggregation, suggesting potential cardiovascular applications (Yang et al., 2002).

Cytotoxic Evaluation

Dutra et al. (2014) explored ent-kaurane diterpenes for their cytotoxic activities against various tumor cell lines, demonstrating the potential of these compounds in cancer research (Dutra et al., 2014).

Immunomodulatory Activity

Research by Cordero et al. (2012) studied the impact of various ent-kaurenes on human mononuclear cells, which could inform future antitumor activity studies (Cordero et al., 2012).

Analgesic and Anti-Inflammatory Activities

Chavan et al. (2011) found that certain derivatives of ent-kaur-16-en-19-oic acid display significant analgesic and anti-inflammatory activities, indicating their potential in pain and inflammation management (Chavan et al., 2011).

Antifungal and Larvicidal Activities

Silva et al. (2012) demonstrated that certain ent-kaurane diterpenoids possess notable antifungal and larvicidal properties, suggesting their use in agricultural and pharmaceutical industries (Silva et al., 2012).

properties

IUPAC Name

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQVRFWMWRMIO-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332095
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Kaur-16-en-19-ol

CAS RN

2300-11-0
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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